molecular formula C8H7BrClN3 B13215459 5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine

5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13215459
M. Wt: 260.52 g/mol
InChI Key: UTCBZINWEIQYBA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyrrolo[2,3-d]pyrimidine core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination and chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method involves the slow addition of 1-bromopyrrolidine-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane. The reaction mixture is stirred at room temperature overnight, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through filtration and washing with dichloromethane .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate can be used for oxidation reactions.

    Reduction: Sodium borohydride is commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pyrrolo[2,3-d]pyrimidine core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
  • 7-Bromo-6-chloro-7-deazapurine

Uniqueness

5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C8H7BrClN3

Molecular Weight

260.52 g/mol

IUPAC Name

5-bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H7BrClN3/c1-2-5-12-7(10)6-4(9)3-11-8(6)13-5/h3H,2H2,1H3,(H,11,12,13)

InChI Key

UTCBZINWEIQYBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CN2)Br)C(=N1)Cl

Origin of Product

United States

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